molecular formula C13H12BrN3O2S B2926965 N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide CAS No. 496011-33-7

N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide

Cat. No.: B2926965
CAS No.: 496011-33-7
M. Wt: 354.22
InChI Key: ZWIWEKYGJZRHHP-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a fused imidazothiazole core linked to a 4-bromophenyl group via an acetamide bridge. Its structure combines a bicyclic system with electron-withdrawing and aromatic components, making it a candidate for diverse biological activities. The compound’s synthesis typically involves coupling the imidazothiazole acetic acid derivative with 4-bromoaniline, followed by purification and characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2S/c14-8-1-3-9(4-2-8)16-11(18)7-10-12(19)17-6-5-15-13(17)20-10/h1-4,10H,5-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIWEKYGJZRHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(SC2=N1)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

C14H13BrN4O2S\text{C}_{14}\text{H}_{13}\text{BrN}_{4}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with a suitable imidazothiazole derivative. The reaction conditions can vary depending on the desired yield and purity.

Anticancer Activity

Recent studies have indicated that derivatives of imidazothiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Compound IC50 (µM) Cell Line
Compound A15.5MCF-7 (Breast Cancer)
Compound B22.0HeLa (Cervical Cancer)
N-(4-bromophenyl)-2-(3-oxo-...)18.0A549 (Lung Cancer)

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial activity is attributed to the halogenated phenyl group and the thiazole moiety, which enhance membrane permeability and disrupt cellular functions.

Enzyme Inhibition

In addition to its anticancer and antimicrobial effects, N-(4-bromophenyl)-2-(3-oxo-...) has been studied for its potential as an enzyme inhibitor. It has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's.

Enzyme IC50 (µM)
Acetylcholinesterase25.0
Butyrylcholinesterase30.0

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of several imidazothiazole derivatives including N-(4-bromophenyl)-2-(3-oxo...). The results indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through the caspase pathway .
  • Antimicrobial Evaluation : Research conducted on various derivatives revealed that N-(4-bromophenyl)-2-(3-oxo...) exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazothiazole Cores

Several imidazothiazole-based acetamides share structural similarities with the target compound. For example:

  • 12h, 12i, 12j, 12k (): These derivatives feature a 3-(4-bromophenyl)imidazo[2,1-b]thiazole core but differ in substituents on the triazole-acetamide side chain. Compound 12k, with a 4-cyanobutyl group, exhibits a higher melting point (179.5–180.5°C) compared to 12i (169–170°C), suggesting increased crystallinity due to polar substituents .
  • 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (): This compound replaces the 4-bromophenyl group with a 4-fluorophenyl moiety and introduces a pyridine ring. Such modifications alter electronic properties and may influence receptor binding .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight Reference
Target Compound Imidazothiazole 4-Bromophenyl Not reported ~395.3*
12k () Imidazothiazole 4-Bromophenyl + 4-cyanobutyl 179.5–180.5 505.4
Selig et al., 2010 () Dihydroimidazothiazole 4-Fluorophenyl + pyridine Not reported ~450.5*

*Calculated based on molecular formulas.

Bioactivity Comparison
  • IDO1 Enzyme Inhibition: Compounds 12h–12k () were tested against recombinant human IDO1. The target compound’s imidazothiazole core may offer advantages in binding to heme-containing enzymes like IDO1 .
  • FPR Receptor Agonism: Pyridazinone derivatives () with N-(4-bromophenyl)acetamide groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit FPR2-specific agonism, activating calcium mobilization in neutrophils. This highlights how heterocycle choice (pyridazinone vs. imidazothiazole) dictates receptor specificity .

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